molecular formula C12H18O B044518 (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one CAS No. 111317-19-2

(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one

Cat. No. B044518
CAS RN: 111317-19-2
M. Wt: 178.27 g/mol
InChI Key: IXZWQDWXMZBAEO-MFDVASPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one, also known as DMNT, is a naturally occurring compound found in certain plants, such as tomato and corn. It belongs to the family of terpenoids, which are organic compounds that are often used in pharmaceuticals, perfumes, and flavorings. DMNT has gained attention in recent years due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

Mechanism of Action

The precise mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In animal studies, this compound has been shown to reduce inflammation and cancer growth, as well as improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one as a research tool is its natural occurrence in certain plants, which allows for easy extraction and purification. Additionally, this compound has been shown to have low toxicity and few side effects, making it a potentially safe therapeutic agent. However, one limitation of this compound is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Future Directions

There are several potential future directions for research on (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory and autoimmune diseases, as well as cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, studies investigating the effects of this compound on cognitive function and neurodegenerative diseases may also be of interest.

Synthesis Methods

(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method of synthesis involves the use of a Wittig reaction, in which an aldehyde is reacted with a phosphonium ylide to form an alkene. This method has been used successfully to produce this compound in high yields and purity.

Scientific Research Applications

(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been the subject of numerous scientific studies, particularly in the fields of cancer research and immunology. Studies have shown that this compound has anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. This compound has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the immune response, potentially making it useful in treating autoimmune diseases.

properties

CAS RN

111317-19-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one

InChI

InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3/b8-7+,11-9+

InChI Key

IXZWQDWXMZBAEO-MFDVASPDSA-N

Isomeric SMILES

CC(CC=C)/C=C(\C)/C=C/C(=O)C

SMILES

CC(CC=C)C=C(C)C=CC(=O)C

Canonical SMILES

CC(CC=C)C=C(C)C=CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.